1-(5-Bromo-4-methylthiophen-2-YL)ethanone structural analysis
1-(5-Bromo-4-methylthiophen-2-YL)ethanone structural analysis
An In-depth Technical Guide to the Structural Analysis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(5-Bromo-4-methylthiophen-2-yl)ethanone is a substituted thiophene derivative that serves as a crucial intermediate in the synthesis of various high-value chemical entities. With the CAS Number 859199-06-7 and a molecular formula of C7H7BrOS, this compound is a key building block in the pharmaceutical and agrochemical industries.[1][2] Notably, it is utilized in the synthesis of the antidiabetic drug pioglitazone, treatments for type II diabetes, and various retinoic acid analogues.[3][4][5] Its utility also extends to the production of pesticides like imidacloprid.[4][5]
Given its role in the synthesis of active pharmaceutical ingredients (APIs) and other regulated compounds, the unambiguous confirmation of its molecular structure is of paramount importance. This guide provides a comprehensive, in-depth overview of the synergistic analytical techniques required for the complete structural elucidation of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, grounded in the principles of scientific integrity and experimental causality.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics, which inform handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C7H7BrOS | [1][2] |
| Molecular Weight | 219.10 g/mol | |
| Appearance | Yellow to orange solid | [6] |
| Melting Point | 63-67 °C | [7] |
| Boiling Point | 299 °C | [7] |
| CAS Number | 859199-06-7 | [1][2][3][4][8] |
| InChIKey | KQZYEQHMHCHZKP-UHFFFAOYSA-N | [1][6] |
A Multi-Technique Approach to Structural Verification
No single analytical technique can provide a complete structural picture. A robust analysis relies on the convergence of data from multiple orthogonal techniques. This integrated workflow ensures a self-validating system where the results from one method corroborate the findings of another, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Step in Identification
Expertise & Experience: Mass spectrometry is the cornerstone for determining a molecule's molecular weight and elemental formula. For halogenated compounds like 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, MS is particularly powerful due to the distinct isotopic signature of bromine. The natural abundance of bromine isotopes, 79Br (50.7%) and 81Br (49.3%), creates a characteristic M+ and M+2 pattern with a nearly 1:1 intensity ratio, which is a definitive indicator of a monobrominated compound.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the solid in 1 mL of a high-purity solvent such as acetonitrile or methanol.
-
Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The analysis is typically run in positive ion mode to detect the protonated molecule, [M+H]+.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed. These instruments provide exceptional mass accuracy (<5 ppm), which is critical for calculating the precise elemental composition.
-
Data Acquisition: The instrument is scanned over a relevant mass range (e.g., m/z 50-500) to capture the molecular ion cluster and any significant fragment ions.
Data Interpretation & Expected Results
-
Molecular Ion Cluster: The most telling feature will be two peaks of almost equal height separated by 2 m/z units, corresponding to [C7H7(79Br)OS]+ and [C7H7(81Br)OS]+.
-
Elemental Composition: HRMS will yield a highly accurate mass measurement, which can be used to confirm the molecular formula. For C7H7BrOS, the expected exact masses for the molecular ions are distinct and readily verifiable.
-
Fragmentation Analysis: While soft ionization is used, some fragmentation can be induced. This provides additional structural clues.
Caption: Predicted fragmentation pathways in Mass Spectrometry.
| Ion | Description | Expected m/z (for 79Br/81Br) |
| [M]+ | Molecular Ion | 217.95 / 219.95 |
| [M-CH3CO]+ | Loss of the acetyl group | 174.92 / 176.92 |
| [M-Br]+ | Loss of the bromine atom | 139.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. For this molecule, 1H NMR will identify the distinct methyl groups and the lone thiophene proton, while 13C NMR will confirm the carbon backbone.
Experimental Protocol
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Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: A suite of experiments is performed on a high-field spectrometer (e.g., 400 MHz).
-
1H NMR: A standard proton experiment to determine the number, chemical shift, and integration of proton signals.
-
13C NMR: A proton-decoupled carbon experiment to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations. While COSY (H-H correlation) is less critical for this molecule due to the lack of proton-proton coupling, HSQC (direct H-C correlation) and HMBC (long-range H-C correlation) are invaluable for confirming assignments.
-
Data Interpretation & Predicted Spectra
The substitution pattern of the thiophene ring results in a simple yet informative set of spectra.
-
¹H NMR: Three distinct singlet signals are expected due to the absence of adjacent protons for coupling.
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A singlet for the lone aromatic proton on the thiophene ring (H-3).
-
A singlet for the methyl protons attached to the thiophene ring (C-4).
-
A singlet for the acetyl methyl protons.
-
-
¹³C NMR: Seven unique carbon signals are expected.
-
The carbonyl carbon of the ketone will be the most downfield signal.
-
Four signals for the thiophene ring carbons, with their shifts influenced by the bromine, methyl, and acetyl substituents.
-
Two signals for the two distinct methyl carbons.
-
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -COCH₃ | ~2.5 | ~26 | Typical for an acetyl methyl group. |
| Ring-CH₃ | ~2.3 | ~15 | Methyl group on an aromatic ring. |
| Thiophene H-3 | ~7.5 | ~132 | Aromatic proton in an electron-deficient ring. |
| Thiophene C-2 | - | ~144 | Carbon attached to the acetyl group. |
| Thiophene C-3 | ~7.5 | ~132 | Carbon bearing the single ring proton. |
| Thiophene C-4 | - | ~130 | Carbon attached to the methyl group. |
| Thiophene C-5 | - | ~115 | Carbon attached to the electronegative bromine atom. |
| C=O | - | ~190 | Characteristic shift for a ketone carbonyl carbon.[11] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. Its primary utility here is the unambiguous identification of the carbonyl (C=O) group from the ketone, which exhibits a strong, characteristic absorption band.
Experimental Protocol: ATR-FTIR
-
Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: An anvil is pressed firmly onto the sample to ensure good contact, and the infrared spectrum is recorded, typically from 4000 cm⁻¹ to 650 cm⁻¹.
Data Interpretation & Expected Absorptions
The IR spectrum will be dominated by a few key features that confirm the molecular architecture.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl Groups) |
| ~1665 | C=O Stretch | Conjugated Ketone |
| ~1500-1400 | C=C Stretch | Aromatic (Thiophene Ring) |
| ~1250 | C-N Stretch | Thiophene Ring Mode |
The most significant peak is the strong absorption around 1665 cm⁻¹, a classic indicator of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[11]
X-ray Crystallography: The Definitive Proof
Expertise & Experience: While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.[13][14]
Experimental Protocol
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). This is often the most challenging step.[13]
-
Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[13]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise crystal structure.[13]
Caption: General workflow for single-crystal X-ray crystallography.
Expected Outcome
The crystallographic data will provide a definitive 3D model of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, confirming the planarity of the thiophene ring and the relative positions of all substituents. This serves as the final, authoritative piece of evidence in the structural analysis puzzle.
Conclusion
The structural analysis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can ensure the identity and purity of this vital chemical intermediate, safeguarding the quality and integrity of the final products.
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